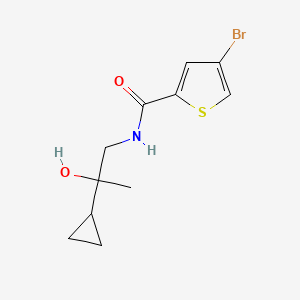

4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c1-11(15,7-2-3-7)6-13-10(14)9-4-8(12)5-16-9/h4-5,7,15H,2-3,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBMQMNPWWYZEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=CS1)Br)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide typically involves multiple steps:

Bromination of Thiophene-2-carboxamide: The starting material, thiophene-2-carboxamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-thiophene-2-carboxamide.

Alkylation: The brominated intermediate is then subjected to alkylation with 2-cyclopropyl-2-hydroxypropylamine under basic conditions (e.g., using sodium hydride or potassium carbonate) to form the final product.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and purity. This could involve:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.

Catalyst Optimization: Employing more efficient catalysts or catalytic systems to reduce reaction times and improve selectivity.

Purification Techniques: Implementing advanced purification methods such as recrystallization or chromatography to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols) under suitable conditions.

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: PCC in dichloromethane (DCM) or Jones reagent in acetone.

Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

Substitution: Formation of azido or thiol derivatives.

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the primary amine.

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of thiophene derivatives on biological systems. It may serve as a probe to investigate enzyme interactions or receptor binding.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to create drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or polymers with unique electronic properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and thiophene moieties can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula.

Key Differences and Implications

Substituent Complexity: The target compound features a compact cyclopropyl-hydroxypropyl group, balancing lipophilicity (cyclopropyl) and hydrophilicity (hydroxyl). The diheterocyclic analogue incorporates furan and thiophene moieties, which may enhance π-π stacking interactions in biological targets but reduce metabolic stability due to increased aromatic oxidation susceptibility.

Functional Group Reactivity: The methoxyphenyl derivative (18a) lacks bromine but includes an amino group, enabling nucleophilic reactions (e.g., acylation). In contrast, the bromine in the target compound allows for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures.

Limitations and Data Gaps

- Synthetic yields and purification methods for these compounds require further investigation.

Biological Activity

4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H14BrN1O2S1

- Molecular Weight : 303.21 g/mol

- SMILES Notation : BrC1=C(SC(=O)N(C(C)C)C(=O)N1)C(C)C

This structure features a thiophene ring substituted with a bromine atom and a carboxamide functional group, which are critical for its biological interactions.

Antimicrobial Activity

Research has indicated that thiophene-based compounds exhibit significant antimicrobial properties. A study evaluating various thiophene derivatives found that compounds similar to 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Clostridium difficile, and Candida albicans strains .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 8 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| 4-Bromo-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide | C. difficile | 4 µg/mL |

| Compound D | Candida albicans | 32 µg/mL |

Anticancer Potential

The anticancer activity of thiophene derivatives has also been explored. In vitro studies suggest that compounds featuring thiophene rings can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific mechanism of action for 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide remains to be fully elucidated, but it is hypothesized to involve interaction with cellular signaling pathways.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study synthesized several thiophene derivatives, including the compound , and evaluated their antimicrobial efficacy using the broth microdilution method. The results indicated that this compound possessed notable activity against resistant bacterial strains, suggesting its potential as a lead compound for further development in antimicrobial therapies .

- Case Study on Cancer Cell Lines : Another investigation focused on the effects of thiophene derivatives on various cancer cell lines. The study demonstrated that the compound induced significant cytotoxicity in breast cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .

The proposed mechanisms of action for the biological activities of thiophene derivatives include:

- Inhibition of Enzymatic Pathways : Thiophene compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in microbial cells or cancer cells can lead to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.